molecular formula C6H10ClNO2 B12990383 5-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride

5-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride

Cat. No.: B12990383
M. Wt: 163.60 g/mol
InChI Key: MFJIBLBFEBAGHC-UHFFFAOYSA-N
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Description

5-Oxa-2-azaspiro[34]octan-8-one hydrochloride is a chemical compound with the molecular formula C6H10ClNO2 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

5-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 5-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-6-azaspiro[3.4]octan-5-one
  • 4-Oxa-7-azaspiro[2.5]octan-6-one
  • 5-Oxa-7-azaspiro[2.5]octan-6-one

Uniqueness

5-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

5-oxa-2-azaspiro[3.4]octan-8-one;hydrochloride

InChI

InChI=1S/C6H9NO2.ClH/c8-5-1-2-9-6(5)3-7-4-6;/h7H,1-4H2;1H

InChI Key

MFJIBLBFEBAGHC-UHFFFAOYSA-N

Canonical SMILES

C1COC2(C1=O)CNC2.Cl

Origin of Product

United States

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